molecular formula C7H14ClNO2 B12307147 4-Methylpiperidine-3-carboxylic acid hydrochloride

4-Methylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B12307147
M. Wt: 179.64 g/mol
InChI Key: BYOGJLWYPMOMBJ-UHFFFAOYSA-N
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Description

4-Methylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of 4-methylpiperidine with chloroacetic acid, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Methylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the functional groups attached to the piperidine ring. These interactions often involve hydrogen bonding, hydrophobic interactions, and electrostatic forces, which modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    4-Methylpiperidine: Similar to 4-Methylpiperidine-3-carboxylic acid hydrochloride but lacks the carboxylic acid group.

    3-Methylpiperidine-4-carboxylic acid hydrochloride: Another derivative with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

4-methylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H

InChI Key

BYOGJLWYPMOMBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1C(=O)O.Cl

Origin of Product

United States

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